
Sodium cyclopropylsulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium cyclopropylsulfanide is an organosulfur compound that features a cyclopropyl group attached to a sulfanide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopropylsulfanide typically involves the reaction of cyclopropyl halides with sodium sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. A common method involves the use of cyclopropyl bromide and sodium sulfide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield cyclopropyl thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles. For example, reaction with alkyl halides can produce cyclopropyl sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, and other electrophiles in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl sulfoxides and sulfones.
Reduction: Cyclopropyl thiols.
Substitution: Cyclopropyl sulfides and other substituted derivatives.
科学的研究の応用
Sodium cyclopropylsulfanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific enzymes or pathways involving sulfur compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of sodium cyclopropylsulfanide involves its ability to participate in various chemical reactions due to the presence of the reactive sulfanide group. This group can interact with electrophiles, nucleophiles, and oxidizing or reducing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Sodium methanesulfanide: Similar in structure but with a methane group instead of a cyclopropyl group.
Sodium ethanesulfanide: Contains an ethane group, offering different reactivity and properties.
Sodium propanesulfanide: Features a propane group, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: Sodium cyclopropylsulfanide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and the influence of the cyclopropyl group on reaction mechanisms and outcomes.
特性
分子式 |
C3H6NaS |
|---|---|
分子量 |
97.14 g/mol |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2; |
InChIキー |
SZJOQSKSQPVNBV-UHFFFAOYSA-N |
正規SMILES |
C1CC1S.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)

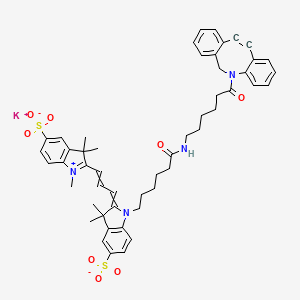

![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
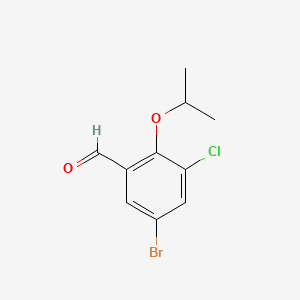
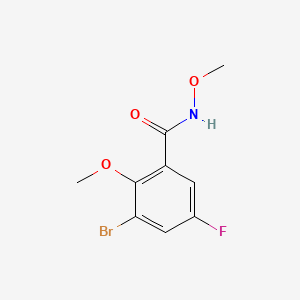
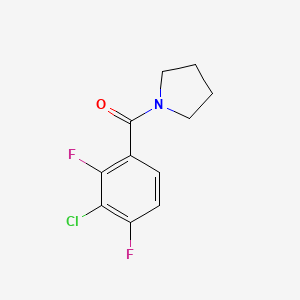
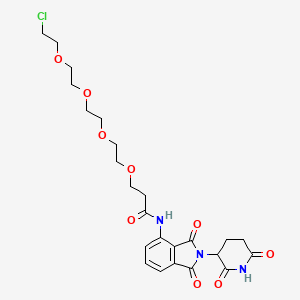
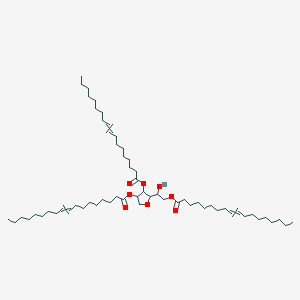

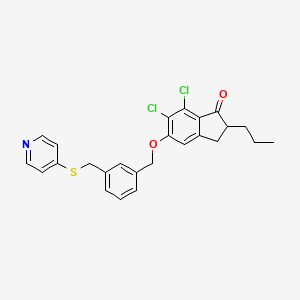
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
